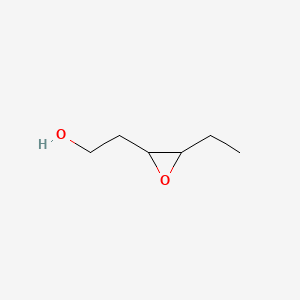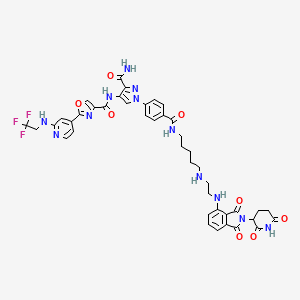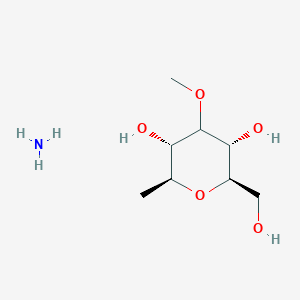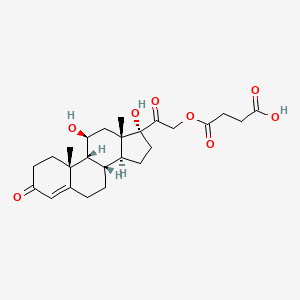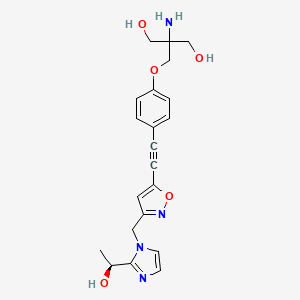
LpxC-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LpxC-IN-5 is a potent non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is crucial in the biosynthesis of lipid A, a component of the lipopolysaccharides found in the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, thereby compromising the integrity of the bacterial outer membrane and exhibiting antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LpxC-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of a central scaffold, often through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups, such as hydroxamate or non-hydroxamate moieties, to enhance binding affinity and specificity for LpxC.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
LpxC-IN-5 primarily undergoes binding interactions with the LpxC enzyme rather than traditional chemical reactions like oxidation or reduction. The key interaction involves the coordination of the inhibitor with the zinc ion in the active site of LpxC, which is crucial for its enzymatic activity .
Common Reagents and Conditions
The primary reagents involved in the interaction of this compound with LpxC include the inhibitor itself and the enzyme. The binding typically occurs under physiological conditions, with the presence of zinc ions being essential for the interaction .
Major Products Formed
The major product of the interaction between this compound and LpxC is the inhibited enzyme complex, which prevents the normal catalytic activity of LpxC and thereby disrupts the biosynthesis of lipid A .
Scientific Research Applications
LpxC-IN-5 has several important applications in scientific research:
Antibacterial Research: It is used to study the inhibition of Gram-negative bacteria by targeting the lipid A biosynthesis pathway.
Biochemical Studies: This compound serves as a tool to understand the structure and function of the LpxC enzyme, providing insights into its role in bacterial physiology and pathogenesis.
Drug Development: The compound is a lead candidate in the development of new antibacterial agents, offering a potential solution to the growing problem of antibiotic resistance.
Mechanism of Action
LpxC-IN-5 exerts its effects by binding to the active site of the LpxC enzyme, specifically coordinating with the zinc ion that is essential for the enzyme’s catalytic activity. This binding inhibits the deacetylation step in the biosynthesis of lipid A, leading to the accumulation of lipid A precursors and ultimately compromising the integrity of the bacterial outer membrane. The disruption of lipid A biosynthesis is lethal to Gram-negative bacteria, making this compound a potent antibacterial agent .
Comparison with Similar Compounds
LpxC-IN-5 is part of a broader class of LpxC inhibitors, which include both hydroxamate and non-hydroxamate compounds. Some similar compounds include:
This compound is unique in its non-hydroxamate structure, which reduces the risk of nonspecific inhibition of metalloenzymes and associated side effects. This makes it a promising candidate for further development as an antibacterial agent .
Properties
Molecular Formula |
C21H24N4O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-amino-2-[[4-[2-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]ethynyl]phenoxy]methyl]propane-1,3-diol |
InChI |
InChI=1S/C21H24N4O5/c1-15(28)20-23-8-9-25(20)11-17-10-19(30-24-17)7-4-16-2-5-18(6-3-16)29-14-21(22,12-26)13-27/h2-3,5-6,8-10,15,26-28H,11-14,22H2,1H3/t15-/m0/s1 |
InChI Key |
DKGUWMFQYQOPSO-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O |
Canonical SMILES |
CC(C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


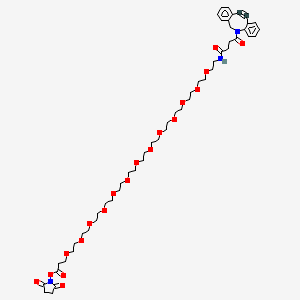
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
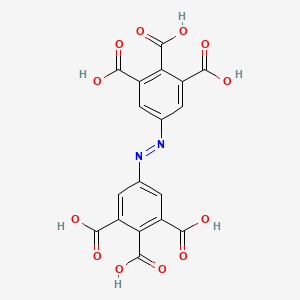
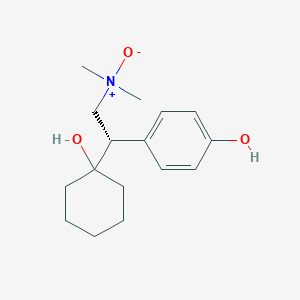
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
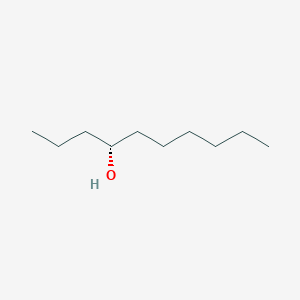
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
